Antagonist vs. Agonist: Tumor-to-Kidney Targeting Ratio Comparison
The antagonist-based scaffold (D-Phe6,Leu-NHEt13,des-Met14)-Bombesin (6-14), when radiolabeled as Demobesin 1, achieves a tumor-to-kidney ratio of 5.2 at 4 hours post-injection, compared to only 0.7 for the agonist-based Demobesin 4. [1] This 7.4-fold improvement in tumor-to-kidney ratio translates directly to superior imaging contrast and reduced renal background interference in preclinical models.
| Evidence Dimension | Tumor-to-kidney targeting ratio (in vivo) |
|---|---|
| Target Compound Data | 5.2 at 4 h |
| Comparator Or Baseline | Demobesin 4 (agonist): 0.7 at 4 h |
| Quantified Difference | 7.4-fold higher (5.2 vs. 0.7) |
| Conditions | Nude mice bearing PC-3 human prostate cancer xenografts; 4 h post-injection biodistribution |
Why This Matters
The antagonist scaffold of this compound provides markedly superior tumor-targeting selectivity compared to agonist analogs, a critical determinant for imaging and therapeutic radiopharmaceutical development.
- [1] Cescato R, Maina T, Nock B, et al. Bombesin receptor antagonists may be preferable to agonists for tumor targeting. J Nucl Med. 2008;49(2):318-326. PMID: 18199616. View Source
